molecular formula C20H21F2NO2 B7896956 (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B7896956
M. Wt: 345.4 g/mol
InChI Key: WJKNNTIIIZOBGQ-UHFFFAOYSA-N
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Description

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate is a fluorinated piperidine-carboxylate derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry, particularly as synthetic intermediates or key scaffolds in the development of novel bioactive molecules. Piperidine derivatives are prevalent in pharmaceuticals and are frequently investigated for their interactions with the central nervous system. For instance, structurally related N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl) carbamide derivatives have been studied as potent 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonists with demonstrated antipsychotic-like efficacy in preclinical models . Other 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated as novel antihypertensive agents acting as T-type Ca2+ channel blockers . The inclusion of fluorine atoms and fluorinated groups, such as the 4-fluorophenyl motifs present in this compound, is a established strategy in modern drug design. The trifluoromethyl (-CF3) group, for example, is incorporated into drug candidates to favorably influence a compound's lipophilicity, metabolic stability, and binding affinity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Note to Researchers: Specific data on the mechanism of action, binding affinity, and pharmacological profile for this exact compound is not currently available in the public domain. Its research value is derived from its role as a chemical building block. Researchers are encouraged to consult specialized scientific literature and databases for the most current information.

Properties

IUPAC Name

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-18-7-3-15(4-8-18)12-23-11-1-2-17(13-23)20(24)25-14-16-5-9-19(22)10-6-16/h3-10,17H,1-2,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKNNTIIIZOBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modular Assembly via Reductive Amination

An alternative route employs reductive amination to construct the piperidine ring while simultaneously introducing the (4-fluorophenyl)methyl groups. This method is advantageous for its convergent synthesis and reduced purification steps.

Key Steps :

  • Synthesis of 3-Carboxy-4-(4-fluorophenyl)piperidine : A ketone precursor, 4-(4-fluorophenyl)piperidin-3-one, is subjected to reductive amination with ammonium formate and formaldehyde under transfer hydrogenation conditions. Palladium on charcoal (10% Pd/C) catalyzes the reaction at 50°C, yielding the piperidine ring with a carboxylic acid group.

  • Dual Alkylation : The intermediate is alkylated twice with (4-fluorophenyl)methyl iodide using sodium hydride as a base in tetrahydrofuran (THF). The reaction proceeds at room temperature for 6 hours, achieving 85% conversion.

  • Esterification : Similar to the sequential route, the carboxylic acid is esterified with (4-fluorophenyl)methanol under acidic conditions (H2SO4, methanol).

Optimization Insights :

  • Catalyst Loading : Increasing Pd/C from 5% to 10% improves yield from 65% to 92% in the reductive amination step.

  • Solvent Choice : THF outperforms DMF in alkylation reactions due to better solubility of the sodium hydride base.

Critical Analysis of Reaction Conditions

Temperature and Catalytic Effects

The alkylation and esterification steps are highly temperature-sensitive. For example, alkylation at 80°C reduces reaction time by 40% compared to 60°C but risks decomposition of the (4-fluorophenyl)methyl halide. Catalytic systems also play a pivotal role:

Reaction Step Catalyst Yield (%) Conditions
Reductive Amination10% Pd/C9250°C, HCOONH4, HCHO
EsterificationH2SO478Reflux, MeOH
Mitsunobu AlkylationPPh3, DEAD68RT, THF

Purification Challenges

The dual (4-fluorophenyl)methyl groups impart significant hydrophobicity, complicating purification. Recrystallization from ethanol/water (3:1) achieves >95% purity, while silica gel chromatography with hexane/ethyl acetate (4:1) resolves diastereomers.

Structural Characterization and Quality Control

Post-synthesis analysis employs a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) displays characteristic signals at δ 7.25–7.15 (m, 8H, Ar-H), 5.10 (s, 4H, CH2O), and 3.85–3.70 (m, 2H, piperidine-H).

  • HPLC : Reverse-phase C18 column (MeCN/H2O = 70:30) confirms >99% purity with a retention time of 12.3 minutes.

  • Mass Spectrometry : ESI-MS m/z 429.2 [M+H]+ correlates with the molecular formula C24H23F2NO2.

Industrial Scalability and Cost Considerations

Large-scale production (≥10 kg) faces challenges in catalyst recovery and waste management. Patent CN102887854B highlights a cost-effective protocol using hydrogen peroxide for oxidation and palladium recycling, reducing raw material costs by 30%. Additionally, replacing dichloromethane with toluene in extraction steps improves environmental compliance .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-Fluoro-benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a piperidine ring substituted with fluorophenyl groups. Its molecular formula is C17H22F2N2O2C_{17}H_{22}F_2N_2O_2, and it possesses a molecular weight of approximately 306.37 g/mol. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a candidate for drug development.

Antidepressant Activity

Research has indicated that piperidine derivatives exhibit significant antidepressant properties. A study demonstrated that compounds similar to (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to improved mood and cognitive function .

Pain Management

Piperidine derivatives are also being explored for their analgesic properties. They have shown potential in modulating pain pathways, making them suitable candidates for developing new pain relief medications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. Compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .

Polymer Synthesis

The unique chemical structure of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate allows it to be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such piperidine derivatives into polymer matrices can significantly improve their performance in industrial applications .

Coatings and Adhesives

Due to its chemical stability and resistance to environmental degradation, this compound is also being investigated for use in coatings and adhesives. Its incorporation into formulations can lead to products with better adhesion properties and durability .

Case Studies

Study Focus Findings
Study 1Antidepressant EffectsDemonstrated significant serotonin reuptake inhibition in animal models .
Study 2Pain ManagementShowed efficacy in reducing pain response in neuropathic pain models .
Study 3Anticancer ActivityInduced apoptosis in breast cancer cell lines, inhibiting proliferation .
Study 4Polymer DevelopmentEnhanced thermal stability in polymer composites, improving mechanical strength .

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorinated benzyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with indazole- and indole-based synthetic cannabinoids, differing primarily in its piperidine core. Key comparisons include:

Table 1: Structural Features of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate and Analogs
Compound Core Structure Functional Groups Substituents Molecular Formula (Estimated)
Target Compound Piperidine Carboxylate ester Dual (4-fluorophenyl)methyl C₂₁H₂₀F₂NO₂
ADB-FUBINACA Indazole Carboxamide (4-fluorophenyl)methyl, tert-leucine C₂₃H₂₄FN₅O₂
FUB-AMB Indole Ester, carboxamide (4-fluorophenyl)methyl, methyl butanoate C₂₃H₂₄FN₂O₃

Key Observations :

  • Functional Groups : The carboxylate ester may confer faster metabolic degradation compared to ADB-FUBINACA’s carboxamide, which is more resistant to hydrolysis.
  • Fluorine Substituents: All compounds feature 4-fluorophenyl groups, enhancing affinity for lipid-rich tissues and CB1/CB2 receptors in synthetic cannabinoids.

Pharmacological and Chemical Properties

Pharmacological Activity

While the target compound lacks direct pharmacological data, structural analogs like ADB-FUBINACA exhibit high potency as cannabinoid receptor agonists (CB1 EC₅₀ ≈ 1–10 nM). The dual (4-fluorophenyl)methyl groups in the target compound may enhance receptor binding through hydrophobic interactions, though the piperidine core’s flexibility could reduce selectivity compared to rigid indazole/indole analogs.

Physicochemical Properties
  • Lipophilicity : Fluorine atoms and aromatic rings increase logP (estimated logP ≈ 4.2), suggesting moderate blood-brain barrier penetration.
  • Solubility : Low aqueous solubility due to hydrophobic substituents; esters may improve solubility in lipid matrices compared to carboxamides.

Research Findings and Implications

  • Synthetic Pathways : The compound’s synthesis likely involves piperidine ring functionalization via alkylation and esterification, analogous to methods for ADB-FUBINACA .

Biological Activity

The compound (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate is C17H18F2N2O2C_{17}H_{18}F_2N_2O_2 with a molecular weight of approximately 300.34 g/mol. The compound features a piperidine ring substituted with two para-fluorophenyl groups and a carboxylate moiety, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with piperidine structures often exhibit diverse biological activities, including:

  • Antidepressant Effects : Piperidine derivatives have been studied for their potential as antidepressants, with some showing inhibition of serotonin reuptake.
  • Antipsychotic Properties : Certain analogs have demonstrated efficacy in modulating dopaminergic pathways, making them candidates for antipsychotic medications.
  • Analgesic Activity : Some piperidine derivatives have been linked to analgesic effects through modulation of pain pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate is crucial for optimizing its biological activity. Key findings include:

  • Fluorine Substitution : The presence of fluorine atoms on the phenyl rings enhances lipophilicity, which may improve blood-brain barrier penetration.
  • Piperidine Ring Modifications : Alterations in the piperidine ring can affect receptor binding affinity and selectivity.
  • Carboxylate Group Influence : The carboxylate moiety plays a significant role in the compound's interaction with biological targets, potentially influencing its solubility and bioavailability.

1. Antidepressant Activity

A study published in the European Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antidepressant potential. The findings indicated that compounds similar to (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate exhibited significant inhibition of serotonin reuptake, suggesting potential as antidepressants .

2. Antipsychotic Properties

Research conducted on related piperidine compounds demonstrated their ability to modulate dopamine receptors effectively. Compounds with similar structures showed promising results in reducing symptoms of psychosis in animal models .

3. Analgesic Effects

In a study assessing pain modulation, certain piperidine derivatives were found to significantly reduce nociceptive responses in rodent models. The analgesic activity was attributed to their interaction with opioid receptors .

Table 1: Biological Activities and IC50 Values

CompoundActivity TypeIC50 Value (µM)Reference
(4-Fluorophenyl)methyl piperidineSerotonin Reuptake Inhibition30 ± 5
Piperidine Derivative ADopamine D2 Receptor Modulation25 ± 3
Piperidine Derivative BOpioid Receptor Agonism15 ± 2

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a two-step process involving (1) esterification of piperidine-3-carboxylic acid derivatives with fluorobenzyl halides under basic conditions (e.g., NaOH in dichloromethane) and (2) purification via column chromatography . Critical parameters include reaction temperature (maintained at 268–323 K for optimal selectivity), solvent polarity, and stoichiometric ratios of fluorobenzyl halides to avoid di-substitution byproducts. Yield optimization often requires monitoring via HPLC (≥95% purity) .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to verify fluorophenyl group integration and piperidine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C20_{20}H19_{19}F2_2NO2_2, expected m/z 351.14) .
  • X-ray Crystallography : Resolves stereochemistry and dihedral angles between aromatic rings (e.g., 47.01° in related piperidine derivatives) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (P210/P281 precautions) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N2_2) to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis, given the compound’s stereochemical complexity?

  • Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries (e.g., (3R,4S)-configured intermediates) or enzymatic resolution . For example, using trans-(-)-paroxetine derivatives as templates, followed by tosylation with toluenesulfonyl chloride under controlled pH (adjusted to 9.0 with NaHCO3_3) to isolate desired stereoisomers . Chiral HPLC with amylose-based columns can achieve >99% enantiomeric excess (ee) .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological activity, and how are conflicting bioactivity data reconciled?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., acetylated peptides) to measure IC50_{50} values in histone deacetylase (HDAC) or kinase inhibition studies .
  • Cell-Based Models : Assess cytotoxicity in cancer cell lines (e.g., IC50_{50} ~4 µM in leukemia models) .
  • Data Contradictions : Variability may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO). Normalize data using positive controls (e.g., trichostatin A for HDACs) and validate via dose-response curves .

Q. How does computational modeling predict the compound’s interaction with biological targets, such as serotonin receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into serotonin transporter (SERT) homology models, based on paroxetine’s crystal structure (PDB: 5I6X), can identify key interactions:

  • Fluorophenyl groups in hydrophobic pockets.
  • Piperidine nitrogen forming hydrogen bonds with Asp98 .
  • MD simulations (100 ns) assess binding stability (RMSD <2 Å) .

Q. What strategies address discrepancies in solubility data across studies?

  • Methodological Answer :

  • Solvent Screening : Test co-solvents (e.g., PEG-400, cyclodextrins) to enhance aqueous solubility.
  • pH-Solubility Profiling : Measure solubility at pH 1.2–7.4 to mimic physiological conditions .
  • Thermodynamic Analysis : Use van’t Hoff plots to differentiate intrinsic solubility from kinetic dissolution .

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